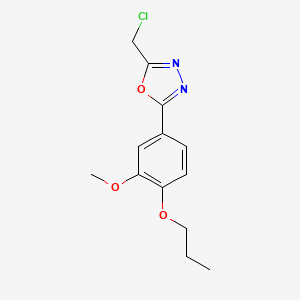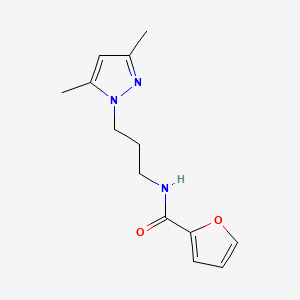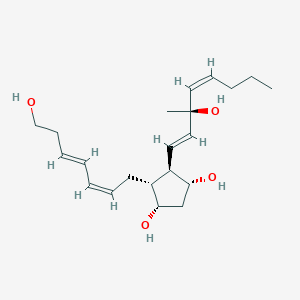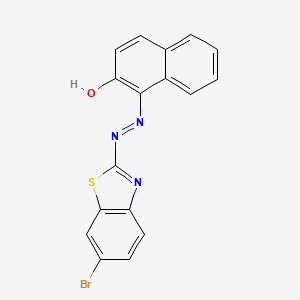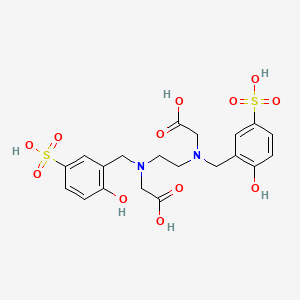
n,n'-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n'-diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid is a chelating agent known for its ability to form stable complexes with metal ions. This compound is particularly useful in various scientific and industrial applications due to its high affinity for metal ions and its stability under different conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid typically involves the reaction of ethylenediamine with 2-hydroxy-5-sulfobenzyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of n,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control tests to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
N,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes, including metal ion extraction and purification.
Biology: The compound is used in biological studies to investigate metal ion interactions with biomolecules.
Medicine: It is explored for its potential use in medical imaging and as a therapeutic agent for metal ion-related disorders.
Industry: The compound is used in industrial processes such as water treatment and metal plating.
Mecanismo De Acción
The mechanism by which n,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid exerts its effects involves the formation of stable complexes with metal ions. The compound’s functional groups, including hydroxyl and sulfonic acid groups, coordinate with metal ions, forming strong bonds. This chelation process stabilizes the metal ions and prevents them from participating in unwanted reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,n’-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-n,n’-diacetic acid: Similar in structure but with methyl groups instead of sulfonic acid groups.
N,n’-Bis(2-hydroxy-5-carboxyethyl)benzyl)ethylenediamine-n,n’-diacetic acid: Contains carboxyethyl groups instead of sulfonic acid groups.
Uniqueness
N,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid is unique due to its high affinity for metal ions and its stability under various conditions. The presence of sulfonic acid groups enhances its solubility in water and its ability to form stable complexes with a wide range of metal ions, making it particularly useful in applications where other chelating agents may not be effective.
Propiedades
Número CAS |
3625-86-3 |
|---|---|
Fórmula molecular |
C20H24N2O12S2 |
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
2-[2-[carboxymethyl-[(2-hydroxy-5-sulfophenyl)methyl]amino]ethyl-[(2-hydroxy-5-sulfophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C20H24N2O12S2/c23-17-3-1-15(35(29,30)31)7-13(17)9-21(11-19(25)26)5-6-22(12-20(27)28)10-14-8-16(36(32,33)34)2-4-18(14)24/h1-4,7-8,23-24H,5-6,9-12H2,(H,25,26)(H,27,28)(H,29,30,31)(H,32,33,34) |
Clave InChI |
NPFXDGLJVJSQDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)CN(CCN(CC2=C(C=CC(=C2)S(=O)(=O)O)O)CC(=O)O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
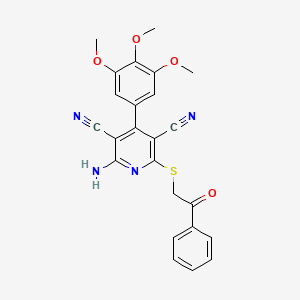
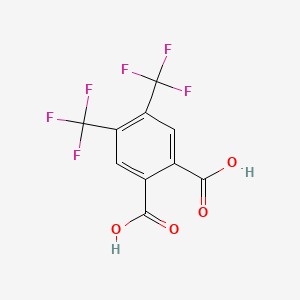
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
